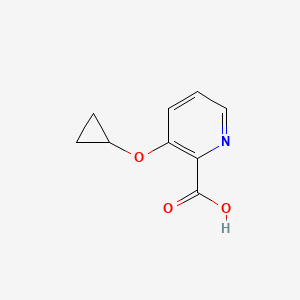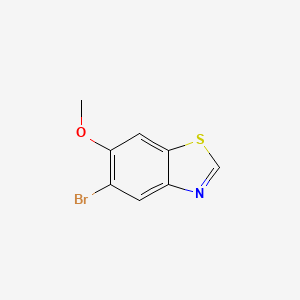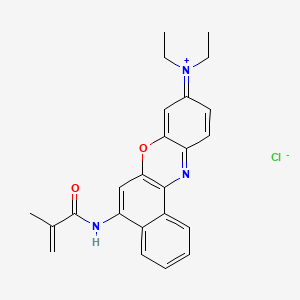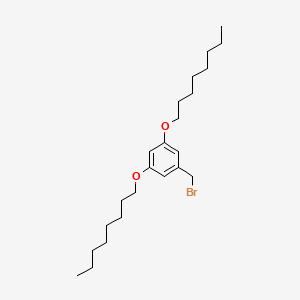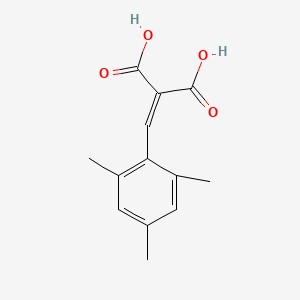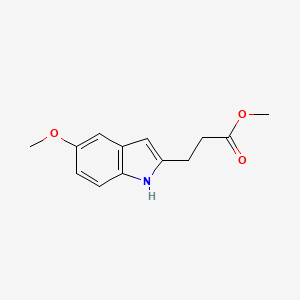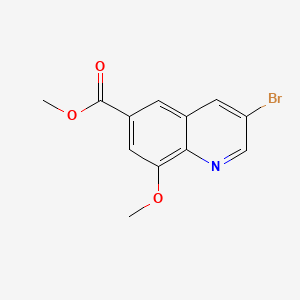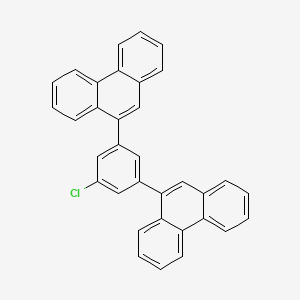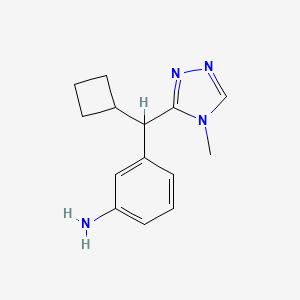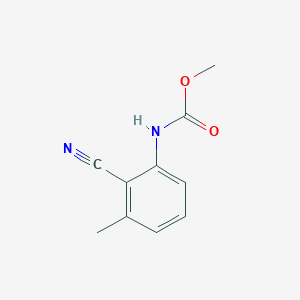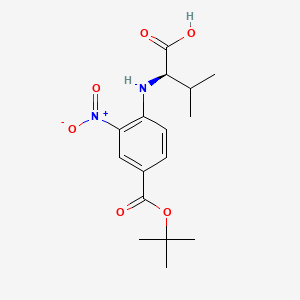
(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid is a synthetic organic compound that features a nitrophenyl group, a Boc-protected amine, and a chiral center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Formation of the nitrophenyl group: The nitrophenyl group is introduced through nitration reactions.
Coupling reactions: The protected amine and nitrophenyl groups are coupled with a chiral precursor to form the final product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur at the aromatic ring or the chiral center.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation products: Nitro group can be converted to nitroso or hydroxylamine derivatives.
Reduction products: Nitro group can be reduced to an amine.
Substitution products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Enzyme inhibitors: Potential use as enzyme inhibitors in biochemical studies.
Medicine
Drug development: Investigated for potential therapeutic applications.
Diagnostic agents: Used in the development of diagnostic agents for imaging or detection.
Industry
Material science: Utilized in the synthesis of novel materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
作用機序
The mechanism of action of ®-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid depends on its specific application:
Molecular targets: May interact with specific enzymes, receptors, or proteins.
Pathways involved: Can modulate biochemical pathways by inhibiting or activating specific molecular targets.
類似化合物との比較
Similar Compounds
(S)-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid: The enantiomer of the compound with different chiral properties.
2-[(4-Boc-2-aminophenyl)amino]-3-methylbutanoic Acid: A similar compound with an amino group instead of a nitro group.
Uniqueness
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Functional groups: The presence of both Boc-protected amine and nitrophenyl groups provides unique reactivity and applications.
特性
分子式 |
C16H22N2O6 |
|---|---|
分子量 |
338.36 g/mol |
IUPAC名 |
(2R)-3-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-nitroanilino]butanoic acid |
InChI |
InChI=1S/C16H22N2O6/c1-9(2)13(14(19)20)17-11-7-6-10(8-12(11)18(22)23)15(21)24-16(3,4)5/h6-9,13,17H,1-5H3,(H,19,20)/t13-/m1/s1 |
InChIキー |
TTYKUHDVOJMOBM-CYBMUJFWSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)O)NC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] |
正規SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)
